ohioensin C
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Overview
Description
Ohioensin C is a benzonaphthoxanthenone, a class of flavonoids found exclusively in mosses. This compound, along with other ohioensins, was first isolated from the moss species Polytrichum ohioense . Ohioensins have shown significant pharmaceutical potential, including antioxidant, anti-atherosclerosis, and cytotoxic activities against various human tumor cell lines .
Preparation Methods
Ohioensin C is typically isolated from moss species, particularly Polytrichum formosum . The extraction process involves using solvents like ethanol and methanol to obtain the compound from the moss. The structures of ohioensins, including this compound, are determined using mass spectrometry and NMR spectroscopy
Chemical Reactions Analysis
Ohioensin C, like other benzonaphthoxanthenones, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ohioensin C has several scientific research applications:
Mechanism of Action
Ohioensin C exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and the phosphorylation of signaling proteins like p38, ERK, JNK, and Akt . These pathways are involved in inflammation and cell proliferation, making this compound a potential anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
. These compounds share a similar benzonaphthoxanthenone structure but differ in their specific functional groups and biological activities. For example:
Ohioensin A: Known for its antioxidant and anti-atherosclerosis activities.
Ohioensin B: Exhibits cytotoxic activity against human colon adenocarcinoma.
Ohioensin D and E: Show activities against murine leukemia.
Ohioensin C is unique due to its specific inhibitory effects on collagenase and tyrosinase, making it particularly valuable in cosmetic and pharmaceutical applications .
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1R,15S,23S)-6,11-dihydroxy-9-methoxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8,10,12(24),16,18,20-nonaen-13-one |
InChI |
InChI=1S/C24H18O5/c1-28-18-10-16(27)21-15(26)9-13-11-5-2-3-8-17(11)29-24-12-6-4-7-14(25)19(12)22(18)23(21)20(13)24/h2-8,10,13,20,24-25,27H,9H2,1H3/t13-,20+,24+/m1/s1 |
InChI Key |
ZVFNSNHXUYAPTP-VVTWNTARSA-N |
Isomeric SMILES |
COC1=C2C3=C(C(=O)C[C@H]4[C@@H]3[C@H](C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC4C3C(C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O |
Origin of Product |
United States |
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